1-Propanamine, 3-(isononyloxy)-

Description

Classification and Structural Features within Amine and Ether Chemistry

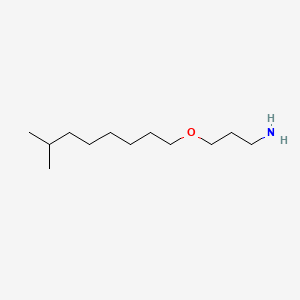

From a chemical classification perspective, 1-Propanamine, 3-(isononyloxy)- is categorized as a primary aliphatic ether amine. The structure consists of a three-carbon propyl chain terminated by a primary amine (-NH2) group, and an ether linkage (-O-) connects this chain to a branched nine-carbon alkyl group, known as an isononyl group. cymitquimica.comontosight.ai The IUPAC name for this compound is 3-[(7-Methyloctyl)oxy]propan-1-amine. epa.gov

The molecule's architecture imparts distinct characteristics. The amine functional group provides a hydrophilic (water-attracting) and basic character, allowing it to engage in hydrogen bonding and react with acids. cymitquimica.com Conversely, the branched isononyl group is hydrophobic (water-repelling) and lipophilic, influencing the compound's solubility in organic solvents and its surface-active properties. cymitquimica.comontosight.ai This amphiphilic nature, possessing both hydrophilic and hydrophobic moieties, is central to its function in various applications.

Key Structural and Chemical Identifiers:

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 29317-52-0 | nih.gov |

| Molecular Formula | C12H27NO | nih.gov |

| Molecular Weight | 201.35 g/mol | nih.gov |

| IUPAC Name | 3-[(7-Methyloctyl)oxy]propan-1-amine | epa.gov |

| Synonyms | 3-Isononyloxypropylamine, 3-(Isononyloxy)-1-propanamine | cymitquimica.comletopharm.com |

Historical Overview of Research Trends and Foundational Studies

A detailed historical record pinpointing the first synthesis or foundational academic study exclusively for 1-Propanamine, 3-(isononyloxy)- is not extensively documented in publicly accessible literature. However, its chemical lineage is rooted in the broader research of ether amines. The synthesis of such compounds generally relies on established principles of organic chemistry. Foundational methods for creating ether amines often involve the cyanoethylation of an alcohol followed by hydrogenation, or the reaction of an alcohol with a haloalkylamine. For instance, a common pathway involves the reaction of an alcohol with acrylonitrile (B1666552), followed by the reduction of the resulting nitrile to form the primary amine.

The existence of patents related to this chemical structure indicates a history of industrial research and development aimed at capitalizing on its properties. nih.gov These patents are often the primary source of historical information for specialty chemicals that may not be the focus of widespread academic publication. The research trend for similar long-chain ether amines has been driven by their utility as surfactants, corrosion inhibitors, and as intermediates in the synthesis of more complex molecules.

Current Research Landscape and Emerging Academic Significance

The current significance of 1-Propanamine, 3-(isononyloxy)- is predominantly in its industrial applications rather than in a broad academic research landscape. According to the EPA's Chemical Data Reporting, it is actively used as a flotation agent, particularly in mining and support activities. nih.gov In this role, its surface-active properties are leveraged to selectively separate minerals from ore.

Its potential applications, stemming from its chemical structure, include use as an intermediate for creating surfactants, detergents, coatings, and adhesives. ontosight.ai The reactivity of the primary amine group allows for further chemical modifications, opening pathways to a variety of derivatives. cymitquimica.com

While specific "emerging" academic studies focused solely on 1-Propanamine, 3-(isononyloxy)- are not prominent, it falls within the larger class of ether amines that continue to be of research interest. google.com Academic and industrial research into related ether amines explores their self-assembly in solution, their effectiveness in new surfactant formulations, and their use as building blocks for novel polymers and functional materials. mdpi.com For example, recent research has investigated the use of ether-functionalized molecules to create CO2-philic thickeners, highlighting the ongoing innovation in the application of ether-containing compounds. mdpi.com Therefore, the emerging significance of 1-Propanamine, 3-(isononyloxy)- is tied to the broader development and application of functionalized ether amines in materials science and industrial chemistry.

Structure

2D Structure

3D Structure

Properties

CAS No. |

29317-52-0 |

|---|---|

Molecular Formula |

C12H27NO |

Molecular Weight |

201.35 g/mol |

IUPAC Name |

3-(7-methyloctoxy)propan-1-amine |

InChI |

InChI=1S/C12H27NO/c1-12(2)8-5-3-4-6-10-14-11-7-9-13/h12H,3-11,13H2,1-2H3 |

InChI Key |

HYEOYFUOERFWIX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCOCCCN |

physical_description |

Liquid |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Pathways of 1 Propanamine, 3 Isononyloxy

Established Synthetic Routes and Precursors

The most common and industrially viable method for the synthesis of 1-Propanamine, 3-(isononyloxy)- follows a two-step process. This pathway involves the initial formation of an ether nitrile intermediate, which is subsequently hydrogenated to the desired primary amine.

Etherification Approaches Utilizing Propylamine (B44156) Derivatives

While direct etherification of propylamine derivatives is conceivable, the more prevalent industrial synthesis involves the initial formation of an ether linkage to a three-carbon backbone, which is then converted to the amine. A primary route for this is the cyanoethylation of isononyl alcohol.

The process begins with the reaction of isononyl alcohol with acrylonitrile (B1666552). This reaction, known as cyanoethylation, is typically catalyzed by a strong base, such as an alkali metal hydroxide (B78521) (e.g., sodium hydroxide or potassium hydroxide). google.com The reaction proceeds via a Michael addition, where the alkoxide, formed from the alcohol and the base, attacks the β-carbon of the acrylonitrile molecule. This step yields 3-(isononyloxy)propionitrile.

The selection of isononyl alcohol as the starting material is crucial. Isononyl alcohol is a branched nine-carbon alcohol, which imparts specific physical and chemical properties to the final product, such as increased lipophilicity.

Amination Reactions Incorporating Isononyloxy Moieties

The second critical step in the established synthesis is the amination of the 3-(isononyloxy)propionitrile intermediate. This is achieved through catalytic hydrogenation. The nitrile group is reduced to a primary amine in the presence of hydrogen gas and a suitable metal catalyst. google.com

Commonly used catalysts for this transformation include Raney nickel or cobalt catalysts. The reaction is typically carried out at elevated temperature and pressure to ensure efficient conversion. The hydrogenation process transforms the 3-(isononyloxy)propionitrile into the final product, 1-Propanamine, 3-(isononyloxy)-. This reduction is a clean and high-yielding reaction, making it well-suited for industrial-scale production.

An alternative, though less direct, amination approach is reductive amination. This would involve the initial synthesis of 3-(isononyloxy)propanal. This aldehyde could then be reacted with ammonia (B1221849) in the presence of a reducing agent, such as hydrogen and a metal catalyst, to form the primary amine. libretexts.orgmasterorganicchemistry.com This method, while versatile, adds the extra step of preparing and isolating the aldehyde intermediate.

Multi-step Organic Synthesis Strategies

Cyanoethylation: Isononyl alcohol is reacted with acrylonitrile in the presence of a basic catalyst to form 3-(isononyloxy)propionitrile. google.com

Hydrogenation: The resulting 3-(isononyloxy)propionitrile is hydrogenated using a metal catalyst to produce 1-Propanamine, 3-(isononyloxy)-. google.com

Novel Synthetic Methodologies and Catalytic Advancements

While the established synthetic routes are reliable, ongoing research focuses on developing more efficient, selective, and sustainable methods for the synthesis of amines, including ether amines like 1-Propanamine, 3-(isononyloxy)-.

Development of Efficient and Selective Catalytic Syntheses

Recent advancements in catalysis offer potential improvements to the synthesis of 1-Propanamine, 3-(isononyloxy)-. For the hydrogenation of the nitrile intermediate, research into novel catalyst compositions, such as bimetallic or supported catalysts, aims to increase activity and selectivity, potentially allowing for lower reaction temperatures and pressures.

Furthermore, direct catalytic amination of alcohols has emerged as a promising alternative. This "borrowing hydrogen" or "hydrogen auto-transfer" methodology involves the reaction of an alcohol with ammonia, where the alcohol is transiently oxidized to an aldehyde in situ by the catalyst. researchgate.net This aldehyde then reacts with ammonia to form an imine, which is subsequently reduced by the "borrowed" hydrogen from the initial alcohol oxidation. This approach could, in principle, allow for the one-step synthesis of 1-Propanamine, 3-(isononyloxy)- from 3-(isononyloxy)propan-1-ol and ammonia, thereby streamlining the synthesis and reducing waste. Research in this area is focused on developing highly active and selective catalysts, often based on precious metals like ruthenium or iridium, but also exploring more abundant and less expensive metals.

Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly being applied to the synthesis of industrial chemicals. For the production of 1-Propanamine, 3-(isononyloxy)-, this translates to several potential improvements.

One key area is the development of reusable and more environmentally benign catalysts for the hydrogenation step. This would reduce waste and the need for catalyst removal from the final product.

Another green chemistry approach is the exploration of solvent-free reaction conditions or the use of greener solvents. For instance, the cyanoethylation step could potentially be carried out in the absence of a solvent, which would simplify the process and reduce waste.

Furthermore, the development of enzymatic or biocatalytic methods for amination is a long-term goal in green chemistry. While still in the early stages of development for industrial-scale production of bulk chemicals like ether amines, biocatalysis offers the potential for highly selective reactions under mild conditions, with minimal by-product formation.

Functionalization and Derivatization Reactions of 1-Propanamine, 3-(isononyloxy)-

The unique structure of 1-Propanamine, 3-(isononyloxy)-, featuring a primary amine and an ether linkage, allows for a variety of chemical modifications. ontosight.ai This dual functionality makes it a valuable intermediate in the synthesis of a wide range of organic compounds. ontosight.aiontosight.ai

Amine Group Reactivity (e.g., Alkylation, Acylation, Condensation)

The primary amine group in 1-Propanamine, 3-(isononyloxy)- is a key site for reactivity, enabling several important chemical transformations.

Alkylation: The nitrogen atom of the amine group possesses a lone pair of electrons, making it nucleophilic. This allows it to react with alkyl halides to form secondary and tertiary amines. For instance, selective mono-N-alkylation of similar 3-amino alcohols has been achieved with high yields through chelation with 9-BBN, followed by reaction with an alkyl halide. organic-chemistry.org This method could potentially be applied to 1-Propanamine, 3-(isononyloxy)- to introduce various alkyl groups.

Acylation: The amine group readily reacts with acylating agents such as acyl chlorides and anhydrides to form amides. This reaction is a common strategy for introducing carbonyl-containing moieties into the molecule.

Condensation Reactions: 1-Propanamine, 3-(isononyloxy)- can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). These imines can be subsequently reduced to afford secondary amines. This two-step process, known as reductive amination, is a versatile method for amine functionalization.

The reactivity of the amine group is fundamental to its application as an intermediate in the synthesis of surfactants, pharmaceuticals, and other complex organic molecules. ontosight.ai

Chemical Transformations of the Ether Linkage

The ether linkage in 1-Propanamine, 3-(isononyloxy)- is generally stable under many reaction conditions, which is a desirable characteristic for many applications. openstax.org However, under specific and often harsh conditions, this bond can be cleaved.

Acidic Cleavage: Ethers can be cleaved by strong acids such as hydrobromic acid (HBr) and hydroiodic acid (HI). openstax.orgmasterorganicchemistry.com The reaction proceeds through protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. masterorganicchemistry.com Depending on the structure of the ether, this can occur via an S\N1 or S\N2 mechanism. openstax.orgwikipedia.org For a primary ether like 1-Propanamine, 3-(isononyloxy)-, the cleavage would likely proceed through an S\N2 mechanism, where the halide attacks the less sterically hindered carbon. openstax.orglibretexts.org This would result in the formation of an alcohol and an alkyl halide. libretexts.org It is important to note that diaryl ethers are resistant to acid cleavage. libretexts.org

The stability of the ether bond is a key feature, making 1-Propanamine, 3-(isononyloxy)- a robust building block in multi-step syntheses where other functional groups are being modified.

Integration into Complex Molecular Architectures (e.g., via Click Chemistry)

The functional groups present in 1-Propanamine, 3-(isononyloxy)- can be modified to participate in "click chemistry" reactions, a powerful tool for constructing complex molecules. nd.edu Click chemistry refers to a set of reactions that are high-yielding, wide in scope, and generate byproducts that are easily removed. lumiprobe.com

The primary amine of 1-Propanamine, 3-(isononyloxy)- can be converted into an azide (B81097) or an alkyne. For example, the amine could be reacted with a reagent to introduce an azide functionality. This modified molecule could then undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, to react with a molecule containing a terminal alkyne. lumiprobe.com This reaction forms a stable 1,2,3-triazole ring, linking the two molecular fragments. aatbio.com

This approach allows for the efficient and specific conjugation of 1-Propanamine, 3-(isononyloxy)- to a wide variety of other molecules, including biomolecules like peptides and oligonucleotides, polymers, and other complex organic structures. nih.govresearchgate.net This has significant implications for materials science and drug discovery. nd.eduaatbio.com For example, this strategy has been used to create neoglycoconjugates and to modify peptides for PET imaging. nih.gov

Interactive Data Tables

Table 1: Reactivity of the Amine Group in 1-Propanamine, 3-(isononyloxy)-

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Alkylation | Alkyl Halide | Secondary or Tertiary Amine |

| Acylation | Acyl Chloride/Anhydride | Amide |

Table 2: Products of Ether Cleavage

| Reagent | Mechanism | Products |

|---|

Reaction Mechanisms and Kinetic Investigations of 1 Propanamine, 3 Isononyloxy

Fundamental Organic Reaction Mechanisms Applicable to 1-Propanamine, 3-(isononyloxy)-

The reactivity of 1-Propanamine, 3-(isononyloxy)- can be understood through several core organic reaction mechanisms. The primary amine is the principal site of reactivity, engaging in processes that form new carbon-nitrogen or hydrogen-nitrogen bonds.

The most characteristic reaction of the amine group in 1-Propanamine, 3-(isononyloxy)- is its role as a nucleophile. libretexts.org The lone pair of electrons on the nitrogen atom can attack electron-deficient (electrophilic) carbon centers, leading to the displacement of a leaving group in a nucleophilic substitution reaction. libretexts.orglibretexts.org

Typically, these reactions proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism, especially with unhindered electrophiles like primary alkyl halides. wikipedia.orgorganic-chemistry.org In this concerted, single-step process, the amine's lone pair attacks the electrophilic carbon from the backside relative to the leaving group, causing an inversion of stereochemistry at the carbon center. masterorganicchemistry.com The reaction rate is dependent on the concentration of both the amine and the alkyl halide. wikipedia.org

A common example is N-alkylation, where reaction with an alkyl halide (e.g., iodomethane) yields a secondary amine. A significant kinetic challenge in these reactions is that the resulting secondary amine is often more nucleophilic than the starting primary amine due to the electron-donating effect of the newly added alkyl group. chemguide.co.ukmasterorganicchemistry.com This can lead to subsequent alkylation, producing a tertiary amine and even a quaternary ammonium (B1175870) salt. libretexts.orgchemguide.co.uk Achieving selective mono-alkylation often requires specific strategies, such as using a large excess of the primary amine or employing amine hydrohalide salts to modulate reactivity. rsc.org

The ether linkage in 1-Propanamine, 3-(isononyloxy)- is generally inert to nucleophilic attack. However, under strongly acidic conditions (e.g., using HBr or HI), the ether oxygen can be protonated, turning the alkoxy group into a good leaving group (an alcohol). A subsequent Sₙ2 attack by a halide ion on the less sterically hindered carbon adjacent to the ether oxygen can cleave the C-O bond. libretexts.org

Table 1: Predicted Nucleophilic Substitution Reactions

| Electrophile | Reagent/Conditions | Predicted Mechanism | Expected Product Type |

|---|---|---|---|

| Alkyl Halide (R'-X) | Heat | Sₙ2 | Secondary Amine |

| Acyl Chloride (R'COCl) | Base (e.g., pyridine) or 2 eq. amine | Nucleophilic Acyl Substitution | N-substituted Amide |

| Acid Anhydride ((R'CO)₂O) | Heat | Nucleophilic Acyl Substitution | N-substituted Amide |

The nucleophilic character of the primary amine group enables it to participate in addition reactions with molecules containing carbon-carbon or carbon-heteroatom double bonds.

A prominent example is the formation of an imine (or Schiff base) through reaction with an aldehyde or ketone. orgoreview.com The mechanism begins with the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon. youtube.comyoutube.com This forms a tetrahedral intermediate known as a carbinolamine . chemistrysteps.comlibretexts.org Under mildly acidic conditions (pH 4-5), the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water, driven by the nitrogen's lone pair, forms a positively charged iminium ion, which is then deprotonated to yield the neutral imine. chemistrysteps.comlibretexts.org

Another important class of addition reactions is the aza-Michael addition (or conjugate addition). masterorganicchemistry.com In this reaction, the amine adds to an α,β-unsaturated carbonyl compound or other activated alkene (a Michael acceptor). organic-chemistry.orgwikipedia.org The nucleophilic amine attacks the β-carbon of the unsaturated system, leading to the formation of a new C-N bond and an enolate intermediate, which is then protonated to give the final adduct. masterorganicchemistry.com Microwave irradiation has been shown to accelerate these types of additions. nih.gov

While the primary amine itself is a poor leaving group, it can be chemically modified to facilitate elimination reactions. The most notable of these is the Hofmann elimination . chemistrysteps.comwikipedia.org This process involves "exhaustive methylation" of the amine with excess methyl iodide to form a quaternary ammonium iodide salt. libretexts.orgbyjus.com Treatment with silver oxide and water replaces the iodide with a hydroxide (B78521) ion. byjus.com When heated, this quaternary ammonium hydroxide undergoes an E2 elimination, where the hydroxide base removes a proton from a β-carbon, and the bulky trialkylamine group acts as the leaving group. masterorganicchemistry.com Due to the steric bulk of the leaving group, the reaction preferentially forms the least substituted (Hofmann) alkene, in contrast to the more substituted (Zaitsev) product typically seen in other elimination reactions. libretexts.orgwikipedia.orgmasterorganicchemistry.com

Rearrangement reactions involving the 3-(isononyloxy)propylamine structure are less common but could be envisaged under specific conditions. For example, the Claisen rearrangement is a thermal process involving allyl aryl ethers or allyl vinyl ethers, which is not directly applicable here. byjus.com Acid-catalyzed cleavage of the ether bond could potentially be followed by rearrangements if a carbocation intermediate is formed, although Sₙ2 pathways are more likely for the primary and secondary carbons in the chain. pearson.comyoutube.com

Detailed Mechanistic Elucidation of Key Chemical Transformations

A deeper understanding of the reactivity of 1-Propanamine, 3-(isononyloxy)- requires examining the transient species that form during its key reactions.

Several key intermediates dictate the course of reactions involving the amine functionality.

Tetrahedral Intermediates: In nucleophilic acyl substitution reactions, such as the acylation with an acid chloride or anhydride, the initial attack of the amine nucleophile on the carbonyl carbon generates a transient tetrahedral intermediate. jove.com This species contains a negatively charged oxygen and a positively charged nitrogen. The subsequent collapse of this intermediate, involving the reformation of the C=O double bond and expulsion of the leaving group (e.g., chloride), leads to the final amide product. jove.com

Carbinolamine Intermediates: As mentioned in section 3.1.2, carbinolamines are crucial intermediates in the formation of imines from primary amines and carbonyl compounds. chemistrysteps.comlibretexts.org They are amino alcohols formed by the initial nucleophilic addition and can be isolated under certain conditions, but typically proceed to dehydrate to the more stable imine.

Iminium Ions: The dehydration of a carbinolamine intermediate generates an iminium ion, a species containing a positively charged, double-bonded nitrogen atom (R₂C=N⁺R₂). chemistrysteps.com This electrophilic intermediate is then deprotonated to yield the final neutral imine product.

Quaternary Ammonium Salts: In Hofmann eliminations or exhaustive alkylations, the amine nitrogen becomes fully substituted and bears a permanent positive charge. wikipedia.orgbyjus.com This quaternary ammonium ion is a key intermediate that transforms the poor leaving group (-NH₂) into a good leaving group (-NR₃), enabling the subsequent elimination step.

While specific computational studies for 1-Propanamine, 3-(isononyloxy)- are lacking, analysis of analogous systems provides insight into the transition states of its primary reactions.

Sₙ2 Transition State: For nucleophilic substitution reactions like N-alkylation, the reaction proceeds through a high-energy pentacoordinate transition state . wikipedia.orgmasterorganicchemistry.com In this state, the central carbon atom is simultaneously bonded to the incoming nucleophile (the amine nitrogen) and the departing leaving group. organic-chemistry.org The geometry around the carbon is trigonal bipyramidal. masterorganicchemistry.com The energy of this transition state, and thus the reaction rate, is highly sensitive to steric hindrance. libretexts.org The bulky isononyloxy group, while several atoms removed from the amine, could influence the conformational freedom of the propyl chain and subtly affect the accessibility of the nitrogen's lone pair. researchgate.net

Addition and Elimination Transition States: In the rate-limiting step of imine formation, the transition state involves the departure of the protonated hydroxyl group as water. orgoreview.com For the Hofmann elimination, the E2 transition state involves the simultaneous abstraction of a β-proton by a base and the breaking of the C-N⁺ bond. masterorganicchemistry.com The steric repulsion between the bulky quaternary ammonium leaving group and substituents on the alkyl chain forces the reaction to proceed through a transition state that leads to the least substituted alkene. masterorganicchemistry.com

Kinetic investigations on the N-alkylation of similar primary amines have shown that the process is typically second-order, being first-order in both the amine and the alkylating agent. acs.org The ratio of the rate constants for the first alkylation (k₁) versus the second (k₂) is a critical parameter determining the selectivity for the mono-alkylated product. For many aliphatic amines, k₂ is often comparable to or even greater than k₁, leading to product mixtures. masterorganicchemistry.comacs.org

Table 2: Summary of Compound Names

| Compound Name |

|---|

| 1-Propanamine, 3-(isononyloxy)- |

| 3-(isononyloxy)propylamine |

| Iodomethane |

| Alkyl Halide |

| Acyl Chloride |

| Acid Anhydride |

| Secondary Amine |

| Tertiary Amine |

| Quaternary Ammonium Salt |

| N-substituted Amide |

| Alcohol |

| Aldehyde |

| Ketone |

| Imine |

| Carbinolamine |

| Iminium Ion |

| α,β-unsaturated carbonyl |

| Enolate |

Kinetic Studies and Determination of Rate Laws

Kinetic studies are fundamental to understanding the rate at which a reaction proceeds and the factors that influence it. For a compound like 1-propanamine, 3-(isononyloxy)-, kinetic investigations would involve monitoring the change in concentration of reactants or products over time to determine the reaction rate.

The reaction rates and selectivity in processes involving 1-propanamine, 3-(isononyloxy)- are influenced by several key factors, consistent with general principles of chemical kinetics.

Reactant Concentration: In general, the rate of a reaction increases with the concentration of the reactants. For reactions involving 1-propanamine, 3-(isononyloxy)-, a higher concentration would lead to more frequent molecular collisions, thus increasing the reaction rate.

Temperature: An increase in temperature typically accelerates chemical reactions by increasing the kinetic energy of molecules. This results in more frequent and energetic collisions, leading to a higher probability of successful reaction.

Catalysts: Catalysts can significantly increase the rate of a reaction without being consumed in the process. For reactions involving the amine group, acid or base catalysts are often employed. For instance, in an esterification reaction where the amine acts as a nucleophile, a catalyst could enhance the electrophilicity of the other reactant.

Solvent: The choice of solvent can impact reaction rates by stabilizing or destabilizing reactants, transition states, or products. For a molecule with both a nonpolar alkyl chain and a polar amine group, the solvent polarity can play a critical role.

Pressure: For reactions involving gaseous reactants, pressure is a significant factor. An increase in pressure leads to a higher concentration of gas molecules, thereby increasing the reaction rate.

The following interactive table illustrates the hypothetical effect of these factors on the rate of a generic reaction involving 1-propanamine, 3-(isononyloxy)-.

| Factor | Change | Effect on Reaction Rate | General Principle |

| Concentration of 1-Propanamine, 3-(isononyloxy)- | Increase | Increase | More frequent collisions between reactant molecules. |

| Temperature | Increase | Increase | Molecules have higher kinetic energy, leading to more effective collisions. |

| Catalyst | Addition | Increase | Provides an alternative reaction pathway with lower activation energy. |

| Solvent Polarity | Varies | Depends on the reaction mechanism | Can stabilize or destabilize transition states and intermediates. |

| Pressure (for gaseous co-reactants) | Increase | Increase | Increases the concentration of gaseous reactants. |

This table presents generally accepted principles of chemical kinetics and their expected impact on reactions involving 1-propanamine, 3-(isononyloxy)-. The exact quantitative effects would need to be determined experimentally.

For instance, in a reaction where the primary amine acts as a nucleophile, such as in an acylation reaction, the initial nucleophilic attack of the amine on the electrophilic center is often the rate-limiting step. The stability of the resulting tetrahedral intermediate would also be a critical factor.

In reactions that might involve the ether linkage, such as ether cleavage under harsh acidic conditions, the protonation of the ether oxygen would likely be a rapid pre-equilibrium, followed by a slower, rate-limiting nucleophilic attack by a conjugate base or another nucleophile to break the C-O bond.

The table below outlines potential rate-limiting steps for hypothetical reactions involving 1-propanamine, 3-(isononyloxy)-.

| Reaction Type | Hypothetical Rate-Limiting Step | Influencing Factors |

| N-Acylation | Nucleophilic attack of the amine on the acylating agent. | Steric hindrance around the amine and the electrophile; electronic properties of the acylating agent. |

| Alkylation of the Amine | Nucleophilic substitution (SN2) by the amine on an alkyl halide. | Steric accessibility of the alkyl halide; strength of the leaving group. |

| Ether Cleavage (with HBr or HI) | Nucleophilic attack by the halide ion on the protonated ether. | Acid concentration; temperature; nature of the alkyl groups attached to the ether oxygen. |

This table is illustrative and based on general mechanistic principles for the respective functional groups. Specific experimental studies would be required to definitively identify the rate-limiting steps for reactions of 1-propanamine, 3-(isononyloxy)-.

Computational and Theoretical Chemistry of 1 Propanamine, 3 Isononyloxy

Molecular Dynamics Simulations and Conformation Analysis

While quantum chemical calculations are excellent for understanding the properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of a molecule over time, including its interactions with other molecules. rsc.orgacs.org For 1-Propanamine, 3-(isononyloxy)-, which has a flexible alkyl chain, conformational analysis is a key aspect of MD simulations. missouri.edu

These simulations could reveal how the molecule folds and changes its shape in different environments, such as in a vacuum, in water, or at an oil-water interface, which is relevant to its application as a surfactant. frontiersin.orgnih.govrsc.org MD simulations can also be used to calculate thermodynamic properties and understand how these molecules aggregate to form micelles. rsc.org

Reaction Pathway Modeling and Energetics

Computational chemistry can be used to model potential chemical reactions involving 1-Propanamine, 3-(isononyloxy)-. This involves identifying the transition states of a reaction and calculating the activation energies, which provides insight into the reaction kinetics. bohrium.comresearchgate.net

For example, the reaction of the primary amine group with other chemicals, such as aldehydes or ketones to form imines, could be modeled. libretexts.org The mechanism of its potential oxidative degradation could also be investigated, which is important for understanding its stability and lifetime in industrial applications. nih.gov

Structure-Reactivity Relationship Predictions

By systematically modifying the structure of 1-Propanamine, 3-(isononyloxy)- in silico (for example, by changing the length of the alkyl chains) and calculating the resulting changes in its properties, it is possible to establish structure-reactivity relationships. nih.govnih.gov This can help in designing new molecules with enhanced or specific properties. For instance, understanding how the branching of the isononyl group affects the molecule's surfactant properties could lead to the design of more effective emulsifiers or corrosion inhibitors.

Advanced Analytical Methodologies for Characterization of 1 Propanamine, 3 Isononyloxy and Derived Materials

Spectroscopic Techniques for Structural and Compositional Elucidation

Spectroscopy is fundamental to the molecular-level investigation of 1-Propanamine, 3-(isononyloxy)-. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition, bonding, and three-dimensional structure.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 1-Propanamine, 3-(isononyloxy)-. Both ¹H and ¹³C NMR provide atom-specific information about the chemical environment, connectivity, and stereochemistry of the molecule.

In ¹H NMR spectroscopy, the protons of 1-Propanamine, 3-(isononyloxy)- are found in several distinct chemical environments. docbrown.info Protons on carbons adjacent to the electron-withdrawing nitrogen and oxygen atoms are deshielded and thus shifted downfield. pressbooks.publibretexts.org The protons of the amino group (NH₂) typically appear as a broad signal that can be identified by its disappearance upon exchange with deuterium (B1214612) oxide (D₂O). pressbooks.publibretexts.org

In ¹³C NMR spectroscopy, the carbon atoms bonded to the nitrogen and oxygen also exhibit a downfield shift, typically absorbing in the 50-80 ppm range for ether carbons and a slightly more upfield region for carbons bonded to the amine. pressbooks.publibretexts.org The complex isononyl group, with its branched structure, gives rise to a series of distinct signals in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-Propanamine, 3-(isononyloxy)-

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| CH ₃-C(CH₃)- | ~0.8-1.0 | Doublet | Signals from the terminal methyl groups of the isononyl chain. |

| -(CH ₂)ₓ- | ~1.2-1.6 | Multiplet | Overlapping signals from the methylene (B1212753) groups in the isononyl and propyl chains. |

| -O-CH₂-CH ₂-CH₂-NH₂ | ~1.6-1.9 | Multiplet | Methylene protons adjacent to both the ether and amine-bearing carbons. |

| -CH ₂-NH₂ | ~2.3-3.0 | Triplet | Protons on the carbon directly attached to the nitrogen atom are deshielded. libretexts.org |

| -NH ₂ | ~0.5-5.0 | Broad Singlet | Chemical shift is concentration-dependent; signal disappears upon D₂O exchange. libretexts.org |

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Propanamine, 3-(isononyloxy)-

| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| C H₃- | ~14-25 | Methyl carbons in the isononyl group. |

| -(C H₂)ₓ- & -C H- | ~20-40 | Aliphatic carbons within the isononyl and propyl chains. |

| -C H₂-NH₂ | ~40-50 | Carbon adjacent to the primary amine. |

High-Resolution Mass Spectrometry (e.g., ESI-MS, FT-ICR MS)

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition and confirming the molecular weight of 1-Propanamine, 3-(isononyloxy)- with high accuracy. Techniques such as Electrospray Ionization (ESI) are well-suited for analyzing this polar molecule, while Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) provides ultra-high resolution and mass accuracy.

The molecular formula of 1-Propanamine, 3-(isononyloxy)- is C₁₂H₂₇NO, with a monoisotopic mass of 201.20926 Da. nih.gov In mass spectrometry, the compound typically exhibits a molecular ion peak ([M]⁺) at m/z 201. uni.lu Due to the presence of a single nitrogen atom, the molecular ion peak follows the "nitrogen rule," having an odd nominal mass. pressbooks.puboregonstate.edu

Characteristic fragmentation patterns for alkylamines involve α-cleavage, where the bond between the carbons adjacent to the nitrogen atom is broken. pressbooks.pub For 1-Propanamine, 3-(isononyloxy)-, this would result in the formation of a resonance-stabilized iminium cation. Cleavage of the C-O ether bond is another expected fragmentation pathway.

Table 3: Predicted Collision Cross Section (CCS) Values for Adducts of 1-Propanamine, 3-(isononyloxy)-

| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 202.21654 | 154.7 |

| [M+Na]⁺ | 224.19848 | 158.3 |

| [M-H]⁻ | 200.20198 | 153.3 |

| [M+NH₄]⁺ | 219.24308 | 173.5 |

| [M+K]⁺ | 240.17242 | 157.0 |

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in 1-Propanamine, 3-(isononyloxy)-. contractlaboratory.com These techniques are complementary and are used to confirm the presence of the amine and ether groups.

FTIR spectroscopy of primary amines is characterized by N-H stretching vibrations. Primary amines typically show a pair of bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. pressbooks.puborgchemboulder.com Other key absorptions include the N-H bending (scissoring) vibration around 1580-1650 cm⁻¹ and the C-N stretching vibration for aliphatic amines in the 1020-1250 cm⁻¹ range. libretexts.orgorgchemboulder.com The prominent C-O single-bond stretching from the ether linkage is expected to appear as a strong absorption between 1050 and 1150 cm⁻¹. pressbooks.publibretexts.org

Raman spectroscopy is also effective for characterization. While the N-H stretch is often weak in Raman, the C-H and C-C bonds of the long alkyl chain produce strong signals. The C-O-C symmetric stretch of the ether group is also readily observable. Raman spectroscopy is particularly useful for analyzing aqueous samples, as water is a weak Raman scatterer. contractlaboratory.com

Table 4: Characteristic Vibrational Frequencies for 1-Propanamine, 3-(isononyloxy)-

| Functional Group | Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|---|

| N-H (Primary Amine) | Asymmetric & Symmetric Stretch | FTIR | 3300-3500 (two bands) | Medium-Weak, Sharp |

| N-H (Primary Amine) | Bend (Scissoring) | FTIR | 1580-1650 | Medium-Strong |

| N-H (Primary Amine) | Wag | FTIR | 665-910 | Broad, Strong |

| C-O (Ether) | Stretch | FTIR | 1050-1150 | Strong |

| C-N (Aliphatic Amine) | Stretch | FTIR/Raman | 1020-1250 | Medium-Weak |

X-ray Diffraction for Crystalline Assemblies

X-ray Diffraction (XRD) is the premier technique for determining the three-dimensional atomic arrangement in crystalline materials. libretexts.org While 1-Propanamine, 3-(isononyloxy)- is a liquid at room temperature, XRD can be employed to study its crystalline state at low temperatures or to analyze solid materials and crystalline assemblies derived from it, such as its salts.

Studies on similar long-chain primary amines have shown that they form ordered, layered structures in the solid state, with the hydrocarbon chains tilting with respect to the plane formed by the polar amine end groups. oup.com XRD analysis provides data on the long spacings (d-spacings) between these layers, which is directly related to the length of the alkyl chain. acs.orgacs.org This technique can elucidate how molecules of 1-Propanamine, 3-(isononyloxy)- pack in a crystal lattice and how they interact with other molecules in co-crystals or self-assembled monolayers. Furthermore, XRD is invaluable for characterizing the structure of reaction intermediates or products when the reaction is carried out within a crystalline matrix. researchgate.net

Chromatographic Separations and Hyphenated Techniques

Chromatographic methods are essential for separating 1-Propanamine, 3-(isononyloxy)- from reaction mixtures, byproducts, and impurities, as well as for its quantification. Hyphenated techniques, which couple a separation method with a spectroscopic detector, are particularly powerful.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable for the analysis of 1-Propanamine, 3-(isononyloxy)-, with the choice depending on the sample matrix and analytical goal.

GC is well-suited for the analysis of volatile and thermally stable compounds. Given its molecular weight, 1-Propanamine, 3-(isononyloxy)- can be analyzed by GC, typically using a non-polar or medium-polarity capillary column. When coupled with a mass spectrometer (GC-MS), this technique provides both separation and structural identification of the compound and any related impurities. nih.gov

HPLC is a highly versatile technique for the analysis of a wide range of compounds, including polar and non-volatile amines. akjournals.comnih.gov For 1-Propanamine, 3-(isononyloxy)-, reversed-phase HPLC using a C18 or C8 column is a common approach. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netnih.gov Detection can be achieved using a UV detector if the amine is derivatized with a chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS). jfda-online.com

Table 5: Chromatographic Methods for the Analysis of 1-Propanamine, 3-(isononyloxy)-

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detector | Application |

|---|---|---|---|---|

| GC | 5% Phenyl Polysiloxane (e.g., DB-5) | Helium or Hydrogen | Flame Ionization (FID), Mass Spectrometry (MS) | Purity assessment, identification of volatile impurities. |

| HPLC | C18 or C8 Reversed-Phase | Acetonitrile/Water or Methanol/Water with additives (e.g., TFA) | UV (with derivatization), ELSD, MS | Quantification, purity analysis, separation from non-volatile materials. |

GC-MS and LC-MS Method Development for Trace Analysis

The detection and quantification of trace levels of 1-Propanamine, 3-(isononyloxy)- in various samples, such as industrial process streams or final polymer products, require highly sensitive and selective analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a preferred method for the analysis of volatile and thermally stable compounds. nih.gov However, due to the polar nature of the primary amine group and the relatively high boiling point of 1-Propanamine, 3-(isononyloxy)-, direct analysis can be challenging. To overcome these limitations, derivatization is a common and often necessary step to increase the volatility and thermal stability of the analyte. nih.govyoutube.com

Derivatization: The primary amine group of 1-Propanamine, 3-(isononyloxy)- contains an active hydrogen that can be replaced with a nonpolar moiety. sigmaaldrich.com Common derivatization techniques for amines include:

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace the active hydrogen on the amine group with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. youtube.comsigmaaldrich.com TBDMS derivatives are often more stable and less sensitive to moisture. sigmaaldrich.com

Acylation: Acylating reagents, such as pentafluorobenzoyl chloride (PFBOC), react with the amine to form a less polar and more volatile amide derivative. nih.govresearchgate.net This method can significantly enhance sensitivity, especially when using an electron capture detector (ECD) or for mass spectrometry.

GC-MS Method Parameters: A hypothetical GC-MS method for the analysis of derivatized 1-Propanamine, 3-(isononyloxy)- is outlined below. The specific parameters would require optimization based on the chosen derivative and the sample matrix. youtube.com

| Parameter | Suggested Condition |

| Column | Non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) |

| Injector Temperature | 250 - 300 °C |

| Oven Program | Initial temp. 100°C, ramp at 10-15°C/min to 300-320°C, hold for 5-10 min |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0-1.5 mL/min) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

| Scan Range | m/z 50-500 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly well-suited for the analysis of less volatile and thermally labile compounds, and can often be performed without derivatization. chromforum.org For trace analysis of 1-Propanamine, 3-(isononyloxy)-, LC coupled with tandem mass spectrometry (LC-MS/MS) provides excellent sensitivity and selectivity. researchgate.netnih.govnih.gov

Sample Preparation: A crucial step in trace analysis is the effective extraction and clean-up of the analyte from the sample matrix. Solid-Phase Extraction (SPE) is a widely used technique for this purpose, allowing for the concentration of the analyte and removal of interfering substances. nih.gov

LC-MS/MS Method Parameters: The following table outlines typical starting conditions for an LC-MS/MS method for 1-Propanamine, 3-(isononyloxy)-, which would need to be optimized for the specific application.

| Parameter | Suggested Condition |

| Column | Reversed-phase C18 or C8 column |

| Mobile Phase | A: Water with 0.1% formic acid or ammonium (B1175870) formate (B1220265) B: Acetonitrile or methanol with 0.1% formic acid or ammonium formate |

| Gradient | Gradient elution from a lower to a higher percentage of organic phase (B) |

| Flow Rate | 0.2 - 0.5 mL/min |

| Ionization Mode | Electrospray Ionization (ESI) in positive ion mode |

| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) |

| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification |

MRM Transitions: For quantitative analysis using a triple quadrupole mass spectrometer, specific MRM transitions would be monitored. This involves selecting the protonated molecule [M+H]⁺ as the precursor ion in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This highly selective detection method minimizes background interference and enhances sensitivity.

Chemical Speciation Studies

1-Propanamine, 3-(isononyloxy)- is a primary amine and can undergo various chemical reactions, leading to the formation of different chemical species. Understanding this chemical speciation is important, particularly in the context of its use in polymer synthesis and as a curing agent. google.comadroitmarketresearch.com

Reaction with Epoxides: In applications such as epoxy coatings, the primary amine group of 1-Propanamine, 3-(isononyloxy)- can react with epoxide groups. acs.org This reaction initially forms a secondary amine, which can then react with another epoxide group to form a tertiary amine. dtu.dk These reactions lead to the cross-linking and curing of the epoxy resin.

Etherification: Under certain conditions, particularly in epoxy-rich systems, etherification reactions can compete with the amine-epoxy reactions. acs.orgdtu.dk The hydroxyl groups formed during the initial amine-epoxy reaction can then react with other epoxide groups, leading to the formation of ether linkages within the polymer network. dtu.dk

Analytical Approaches for Speciation: The different species (primary, secondary, and tertiary amines) can be identified and quantified using a combination of analytical techniques:

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C-NMR, is a powerful tool for identifying the different chemical environments of carbon atoms, allowing for the differentiation between primary, secondary, and tertiary amine structures, as well as the detection of ether linkages. acs.orgdtu.dk

Chromatographic Methods: LC and GC methods, as described above, can be developed to separate the different amine species. Derivatization may be necessary to differentiate between the species, or specific MS fragmentation patterns can be used for identification.

The following table summarizes the potential chemical species of 1-Propanamine, 3-(isononyloxy)- in a reactive environment like an epoxy system.

| Species | Structure |

| Primary Amine | R-O-(CH₂)₃-NH₂ |

| Secondary Amine | R-O-(CH₂)₃-NH-CH₂-CH(OH)-R' |

| Tertiary Amine | R-O-(CH₂)₃-N(CH₂-CH(OH)-R')₂ |

| R represents the isononyl group, and R' represents the remainder of the epoxy molecule. |

Surface and Interfacial Analysis Techniques (e.g., Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM))

When 1-Propanamine, 3-(isononyloxy)- is used as an additive or curing agent in polymers and coatings, it can influence the surface and interfacial properties of the final material. Techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are invaluable for characterizing the morphology and topography of these material surfaces at the micro and nanoscale. researchgate.net

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface of a material by scanning it with a focused beam of electrons. For materials derived from 1-Propanamine, 3-(isononyloxy)-, SEM can be used to:

Visualize the surface morphology and texture.

Examine the cross-section of coated materials to assess film thickness and uniformity. acs.org

Identify the presence of different phases or domains within the material.

In conjunction with Energy Dispersive X-ray Spectroscopy (EDS), SEM can provide elemental analysis of the surface. acs.org

Atomic Force Microscopy (AFM): AFM is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a surface. researchgate.net It is particularly useful for:

Quantifying surface roughness. acs.org

Imaging the surface topography with nanoscale resolution. acs.org

Probing the mechanical properties of the surface, such as hardness and adhesion, through techniques like tapping mode phase imaging. researchgate.net

The data obtained from SEM and AFM can be correlated with the concentration and chemical state of 1-Propanamine, 3-(isononyloxy)- in the material, providing insights into how it affects the final properties of derived materials like coatings and polymers.

Applications of 1 Propanamine, 3 Isononyloxy in Materials Science and Engineering

Role in Polymer Chemistry and Polymeric Material Development

The distinct chemical functionalities of 1-Propanamine, 3-(isononyloxy)- allow it to participate in various stages of polymer development, from synthesis to performance modification.

Monomer or Oligomer Precursor in Polymerization Processes

While the primary amine group and the alkyl chain of 1-Propanamine, 3-(isononyloxy)- offer reactive sites for polymerization, specific research detailing its direct use as a monomer or oligomer precursor in large-scale polymerization processes is not extensively documented in publicly available literature. Theoretically, the primary amine functionality allows it to be a candidate for incorporation into polymer backbones, such as polyamides or polyimides, through reactions with dicarboxylic acids or their derivatives. The isononyloxy side chain would then impart flexibility and hydrophobicity to the resulting polymer.

Cross-linking and Curing Agent Applications

The most prominent role of 1-Propanamine, 3-(isononyloxy)- in polymer chemistry is as a curing agent, particularly for epoxy resins. google.com The primary amine group contains two active hydrogen atoms that can react with the epoxide rings of the resin in a ring-opening addition reaction. This process forms a stable, three-dimensional, cross-linked network, transforming the liquid resin into a hard, thermoset material. google.com

The curing process typically proceeds in two stages:

The initial reaction of a primary amine with an epoxy group forms a secondary amine.

This newly formed secondary amine can then react with another epoxy group, leading to a highly cross-linked structure.

The bulky isononyloxy group influences the properties of the cured epoxy. It can enhance flexibility, improve impact resistance, and increase the hydrophobicity of the final material, which is beneficial for applications requiring water resistance.

Table 1: Theoretical Impact of 1-Propanamine, 3-(isononyloxy)- as an Epoxy Curing Agent

| Property | Influence of 1-Propanamine, 3-(isononyloxy)- |

| Flexibility | Increased due to the long, branched isononyl side chain. |

| Impact Strength | Potentially improved by the flexible ether linkage and alkyl chain. |

| Water Resistance | Enhanced due to the hydrophobic nature of the isononyloxy group. |

| Curing Speed | Moderate, typical of aliphatic amines. |

This table is based on the general chemical principles of epoxy curing with aliphatic amines and the specific structure of 1-Propanamine, 3-(isononyloxy)-. Specific performance data from manufacturers or research institutions is not widely available.

Surface Modification of Polymer Substrates

The modification of polymer surfaces is crucial for improving properties like adhesion, wettability, and biocompatibility. While specific studies on the use of 1-Propanamine, 3-(isononyloxy)- for this purpose are not readily found, its chemical structure suggests potential applications. The amine group can react with various functionalities on a polymer surface (e.g., carboxyl or ester groups), anchoring the molecule. The exposed isononyloxy groups would then alter the surface energy, potentially increasing hydrophobicity. This could be useful in creating water-repellent polymer surfaces.

Additives in Polymer Formulations for Performance Enhancement

Beyond curing, 1-Propanamine, 3-(isononyloxy)- can be incorporated into polymer formulations as an additive to enhance specific performance characteristics. Its amphiphilic nature can aid in the dispersion of fillers or other additives within a polymer matrix. Furthermore, its presence can modify the bulk properties of the polymer, for instance, by acting as an internal plasticizer, which increases flexibility and reduces brittleness. The long alkyl chain can disrupt polymer chain packing, leading to a lower glass transition temperature.

Functionality in Coatings and Adhesives

The reactivity and physical properties of 1-Propanamine, 3-(isononyloxy)- make it a valuable component in the formulation of specialized coatings and adhesives. google.com

Formulation Chemistry and Film Formation

In coating and adhesive formulations, 1-Propanamine, 3-(isononyloxy)- can serve multiple functions. As a reactive component, it can participate in the cross-linking chemistry of various resin systems, such as epoxies and polyurethanes, contributing to the formation of a durable and resistant film.

Its role in film formation is significant. During the curing process, as the solvent evaporates, the molecules orient themselves. The amine groups react with the resin, while the isononyloxy tails contribute to the final properties of the film. This can lead to improved substrate wetting and adhesion due to the interaction of the polar amine groups with the substrate surface. The hydrophobic tails can migrate to the coating-air interface, providing a water-repellent surface.

In adhesive formulations, the compound can act as an adhesion promoter. The primary amine group can form strong bonds with the surfaces of the materials being joined, while the rest of the molecule integrates into the adhesive matrix, ensuring a strong and durable bond.

Table 2: Potential Functions in Coating and Adhesive Formulations

| Function | Mechanism of Action |

| Curing Agent | Reacts with epoxy or isocyanate groups to form a cross-linked network. |

| Adhesion Promoter | The polar amine group interacts with the substrate surface, enhancing bonding. |

| Surface Modifier | The hydrophobic isononyloxy group can modify the surface properties of the cured film. |

| Dispersing Agent | The amphiphilic nature can aid in the dispersion of pigments and fillers. |

This table outlines the potential roles of 1-Propanamine, 3-(isononyloxy)- based on its chemical structure. Specific formulation details and performance data are typically proprietary to manufacturers.

Mechanisms of Adhesion Promotion

While specific research detailing the adhesion promotion mechanisms of 1-Propanamine, 3-(isononyloxy)- is not extensively available in public literature, the functionality of the molecule allows for well-understood chemical interactions that enhance adhesion between different materials. The primary amine (-NH2) group is nucleophilic and capable of forming strong bonds with various surfaces.

The proposed mechanisms of adhesion for ether amines like 1-Propanamine, 3-(isononyloxy)- generally involve:

Hydrogen Bonding: The amine group can act as a hydrogen bond donor, forming strong intermolecular forces with substrates that possess hydrogen bond acceptors, such as hydroxyl groups on metal oxides or oxygen atoms in other polymers.

Acid-Base Interactions: The basic nature of the amine group allows it to interact with acidic sites on a substrate surface, leading to the formation of acid-base pairs at the interface, which strengthens the bond.

Covalent Bonding: The amine group can react with functional groups present in a polymer matrix or on a substrate surface, such as epoxides or isocyanates, to form durable covalent bonds. ulprospector.com This is a common strategy in 2-component epoxy and polyurethane systems. ulprospector.com

Improved Wetting and Surface Energy Modification: The long, nonpolar isononyloxy tail can influence the surface energy of the formulation, promoting better wetting of the substrate by the adhesive or coating. This allows for more intimate contact between the adhesive and the substrate, which is crucial for establishing strong adhesive forces. specialchem.com

The bifunctional nature of the molecule is key to its role as a coupling agent. The amine "head" bonds with the substrate, while the isononyloxy "tail" can entangle with or co-react into the bulk polymer matrix of the coating or adhesive, effectively bridging the interface between the two materials.

Development of Advanced Functional Materials

The development of advanced materials often relies on the precise control of molecular architecture. While direct research on 1-Propanamine, 3-(isononyloxy)- for the following applications is limited, the principles of its chemical structure suggest potential utility.

Self-Assembled Structures in Material Design

Self-assembled monolayers (SAMs) are highly organized molecular layers that spontaneously form on a substrate. Amino-terminated molecules are frequently used to create SAMs, which can functionalize surfaces for various applications. rsc.org

For a molecule like 1-Propanamine, 3-(isononyloxy)-, self-assembly would be driven by the interaction of the amine head group with a suitable substrate (e.g., silica (B1680970), gold, or other metal oxides). The isononyloxy tail would then orient away from the surface. However, the branched nature of the isononyl group might hinder the formation of highly ordered, densely packed monolayers compared to linear alkyl chains. There is currently a lack of specific published research demonstrating the formation or properties of self-assembled structures using 1-Propanamine, 3-(isononyloxy)-.

Hybrid Organic-Inorganic Materials Synthesis

Hybrid organic-inorganic materials combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., rigidity, thermal stability) at a molecular or nanometer scale. mdpi.com The synthesis of these materials often involves precursors that can bridge the organic and inorganic phases.

An amine-functionalized molecule like 1-Propanamine, 3-(isononyloxy)- could theoretically be incorporated into such hybrid materials. The amine group could react with or bond to an inorganic network, for instance, during a sol-gel process involving metal alkoxides. researchgate.net The organic tail would then be integrated with a polymer matrix. This would create a covalently linked hybrid material. However, based on available information, the use of 1-Propanamine, 3-(isononyloxy)- specifically for the synthesis of hybrid organic-inorganic materials has not been documented in scientific literature.

Table of Compound Properties Below is a table summarizing the basic properties of 1-Propanamine, 3-(isononyloxy)-.

| Property | Value |

| IUPAC Name | 3-(7-methyloctoxy)propan-1-amine |

| Molecular Formula | C₁₂H₂₇NO |

| Molecular Weight | 201.35 g/mol |

| CAS Number | 29317-52-0 |

| Physical Description | Liquid |

Supramolecular Chemistry Involving 1 Propanamine, 3 Isononyloxy

Non-Covalent Interactions and Molecular Recognition Phenomena

The structure of 1-Propanamine, 3-(isononyloxy)- dictates the types of non-covalent interactions it can engage in, which are fundamental to molecular recognition and the formation of supramolecular assemblies. wikipedia.org These interactions are significantly weaker than covalent bonds but are highly directional and can collectively lead to stable and well-defined structures.

The primary amine group is a key player, capable of acting as a hydrogen bond donor. The ether oxygen, with its lone pairs of electrons, can function as a hydrogen bond acceptor. The long, branched isononyl chain contributes to van der Waals forces and hydrophobic interactions, which are crucial for the molecule's behavior in different solvent environments.

Table 1: Potential Non-Covalent Interactions of 1-Propanamine, 3-(isononyloxy)-

| Interaction Type | Structural Feature Responsible | Potential Role in Supramolecular Assembly |

| Hydrogen Bonding (Donor) | Primary Amine (-NH₂) | Formation of chains, sheets, or 3D networks. |

| Hydrogen Bonding (Acceptor) | Ether Oxygen (-O-), Amine Nitrogen | Stabilization of hydrogen-bonded networks. |

| Ion-Dipole Interactions | Protonated Amine (-NH₃⁺) | Interaction with polar solvents or anionic species. |

| Electrostatic Interactions | Protonated Amine (-NH₃⁺) | Attraction or repulsion between charged species. |

| Van der Waals Forces | Isononyl Alkyl Chain | Close packing and stabilization of aggregates. |

| Hydrophobic Interactions | Isononyl Alkyl Chain | Driving force for self-assembly in aqueous media. |

Hydrogen Bonding Networks

The primary amine group of 1-Propanamine, 3-(isononyloxy)- can donate two hydrogen atoms, while the nitrogen and ether oxygen atoms can each accept hydrogen bonds. This functionality allows for the formation of extensive hydrogen bonding networks. researchgate.net In the pure substance or in non-polar solvents, these molecules could associate through head-to-head hydrogen bonds, forming dimers, linear chains, or more complex three-dimensional structures. The presence of other hydrogen-bonding molecules could lead to co-assembly into heterogeneous networks.

Ion-Dipole and Electrostatic Interactions

In acidic conditions, the primary amine group can be protonated to form an ammonium (B1175870) cation (-NH₃⁺). This introduces the possibility of strong ion-dipole and electrostatic interactions. nih.gov The positively charged head group can then interact favorably with polar solvent molecules like water or with anionic species present in the system. These electrostatic forces can play a significant role in the stabilization of supramolecular structures, particularly in aqueous environments or in the presence of counter-ions.

Principles of Self-Assembly and Self-Organization

Self-assembly is the autonomous organization of components into structurally well-defined aggregates and is a cornerstone of supramolecular chemistry. arxiv.org For an amphiphilic molecule like 1-Propanamine, 3-(isononyloxy)-, self-assembly is primarily driven by the hydrophobic effect in polar solvents. The system seeks to minimize the unfavorable interactions between the nonpolar isononyl tails and the polar solvent molecules, leading to the formation of organized structures where the hydrophobic chains are sequestered from the solvent. arxiv.orgnih.govresearchgate.net

Formation of Ordered Nanostructures

In aqueous solution, 1-Propanamine, 3-(isononyloxy)- is expected to form various ordered nanostructures, such as micelles, vesicles, or liquid crystalline phases, depending on its concentration and the temperature. nih.gov

Micelles: At concentrations above the critical micelle concentration (CMC), the molecules would aggregate into spherical or cylindrical micelles. In these structures, the hydrophobic isononyl tails would form the core, shielded from the water, while the hydrophilic amine head groups would form the outer corona, interacting with the surrounding aqueous environment.

Vesicles: Under certain conditions, these amphiphiles could form bilayer structures that enclose a volume of the solvent, creating vesicles. These structures are analogous to liposomes and could have applications in encapsulation.

Liquid Crystalline Phases: At higher concentrations, more ordered phases like hexagonal or lamellar liquid crystals could form. The specific phase would be determined by the packing parameter of the molecule, which is influenced by the size and shape of its hydrophilic and hydrophobic parts.

Host-Guest Chemistry and Complexation Studies

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule or ion. wikipedia.orgarxiv.org The self-assembled aggregates of 1-Propanamine, 3-(isononyloxy)- could act as hosts for various guest molecules. The hydrophobic core of a micelle, for instance, could encapsulate nonpolar guest molecules, effectively solubilizing them in an aqueous medium.

Furthermore, the amine functionality could be used to bind specific guest molecules through hydrogen bonding or, in its protonated form, to bind anionic guests through electrostatic interactions. The design of such host-guest systems relies on the principles of molecular recognition, where the host has a cavity or binding site that is complementary in size, shape, and chemical nature to the guest. wikipedia.org

Design of Functional Supramolecular Systems

The chemical structure of 1-Propanamine, 3-(isononyloxy)- offers several avenues for the design of functional supramolecular systems. By modifying the molecule or by combining it with other components, it is possible to create materials with specific properties and functions.

One approach is to use the self-assembling properties of this amphiphile to create nanoreactors. The micellar cores could serve as a distinct reaction environment, different from the bulk solvent, potentially influencing reaction rates and selectivity.

Another possibility is the development of responsive materials. For example, by incorporating a pH-sensitive or light-sensitive group into the molecule, it would be possible to trigger changes in the self-assembled structure with an external stimulus. The protonation of the amine group in response to a change in pH is a simple example of this, which would alter the electrostatic interactions and could lead to a disassembly or rearrangement of the supramolecular structure.

The design of more complex systems could involve the co-assembly of 1-Propanamine, 3-(isononyloxy)- with other amphiphiles or polymers to create mixed micelles or other hybrid nanostructures with tailored properties.

Molecular Machines and Switches

Molecular machines are molecules or molecular assemblies that can perform a function in response to an external stimulus. Molecular switches are a fundamental component of such machines, capable of reversibly shifting between two or more stable states.

Currently, there is a lack of specific published research detailing the integration of 1-Propanamine, 3-(isononyloxy)- into functional molecular machines or switches. However, its amphiphilic nature suggests a potential for such applications. Amphiphilic molecules can self-assemble into larger, ordered structures like micelles or monolayers. researchgate.net The incorporation of a molecule like 1-Propanamine, 3-(isononyloxy)- into such an assembly could, in principle, lead to a system that responds to external stimuli.

For instance, the primary amine group can be protonated or deprotonated in response to changes in pH. This alteration in charge could trigger a conformational change within a supramolecular assembly, leading to a switching behavior. Such a pH-driven mechanism is a common strategy in the design of molecular switches. rug.nl Similarly, the interaction of the amine group with metal ions or other guest molecules could be exploited to induce a change in the system's properties, such as its fluorescence or aggregation state.

Another potential avenue for creating a molecular switch could involve the chemical modification of the amine group with a photochromic moiety, such as an azobenzene (B91143) or spiropyran unit. acs.org Upon irradiation with light of a specific wavelength, the photochromic group would isomerize, causing a significant structural change that could be harnessed to perform work on the nanoscale.

Illustrative Data for a Hypothetical Molecular Switch:

The following table illustrates the kind of data that might be expected from a study of a hypothetical molecular switch system incorporating 1-Propanamine, 3-(isononyloxy)- linked to a photochromic unit.

| State | Stimulus | Absorption Maximum (λmax) | Fluorescence Emission (nm) |

| State A (Extended) | Visible Light | 360 nm | 450 nm |

| State B (Contracted) | UV Light | 440 nm | Quenched |

This table is for illustrative purposes only and does not represent experimental data for 1-Propanamine, 3-(isononyloxy)-.

Supramolecular Catalysis

Supramolecular catalysis involves the use of a self-assembled molecular system to accelerate a chemical reaction. The catalytic activity often arises from the unique environment created within the supramolecular assembly, which can bring reactants together in a specific orientation or stabilize a transition state.

There is no specific research documenting the use of 1-Propanamine, 3-(isononyloxy)- as a supramolecular catalyst. However, its structure is analogous to other amphiphilic amines and long-chain ethers that have been explored in catalytic systems. researchgate.netresearchgate.net The self-assembly of 1-Propanamine, 3-(isononyloxy)- into micelles in an aqueous solution could create hydrophobic pockets capable of encapsulating nonpolar reactants, thereby increasing their effective concentration and promoting reactions that are slow in the bulk solvent.

The primary amine group itself can act as a base or nucleophilic catalyst for a variety of organic reactions, such as aldol (B89426) condensations or Michael additions. Within a supramolecular assembly, the accessibility and reactivity of this amine group could be modulated by the structure of the aggregate. Furthermore, the ether linkage in the hydrophobic tail might coordinate with certain metal ions, suggesting the potential for designing metallo-supramolecular catalysts where the assembly both binds the reactants and presents a catalytically active metal center. The field of hydroaminoalkylation, for example, utilizes earth-abundant metal catalysts for the synthesis of complex amines. rsc.org

Illustrative Data for a Hypothetical Supramolecular Catalyst System:

The table below provides a hypothetical comparison of a reaction's yield and enantiomeric excess with and without a supramolecular catalyst based on 1-Propanamine, 3-(isononyloxy)-.

| Catalyst System | Reaction Time (h) | Product Yield (%) | Enantiomeric Excess (%) |

| None (Uncatalyzed) | 24 | 15 | N/A |

| 1-Propanamine, 3-(isononyloxy)- Micelles | 6 | 85 | 30 |

| Chiral Derivative of 1-Propanamine, 3-(isononyloxy)- Micelles | 6 | 92 | 95 |

This table is for illustrative purposes only and does not represent experimental data for 1-Propanamine, 3-(isononyloxy)-.

Environmental Chemical Studies of 1 Propanamine, 3 Isononyloxy

Environmental Distribution and Compartmentalization

The environmental distribution of a chemical is governed by its physical and chemical properties, which determine how it partitions between different environmental compartments such as water, soil, air, and biota.

Sorption Behavior in Aquatic and Terrestrial Systems (e.g., Soil, Sediment, Suspended Solids)

The lipophilic isononyl group further suggests a tendency to partition into organic matter. The octanol-water partition coefficient (LogKow) is a key indicator of a substance's hydrophobicity and its potential to sorb to organic carbon in soil and sediment. A predicted LogKow of 3.81 for the similar compound 3-(nonyloxy)propylamine suggests a moderate potential for sorption. nih.gov The soil adsorption coefficient (Koc) for such compounds is generally high, indicating limited mobility in soil and a preference for partitioning to the solid phase rather than remaining in the water phase. chemsafetypro.com For example, a study on the structurally related C16 amine showed a median soil partition coefficient (Kp) of 3875 L/kg, indicating strong sorption. europa.eu

Table 1: Predicted Physicochemical Properties Relevant to Sorption for Analogue Compound 3-(Nonyloxy)propylamine

| Property | Predicted Value | Unit | Source |

|---|---|---|---|

| LogKow (Octanol-Water Partition Coefficient) | 3.81 | Dimensionless | nih.gov |

| pKa (Basic Apparent) | 10.3 | nih.gov |

Note: Data is for the analogue compound 3-(nonyloxy)propylamine (CAS 16728-62-4) as specific experimental data for 1-Propanamine, 3-(isononyloxy)- is unavailable.

Volatilization and Atmospheric Transport Considerations

The potential for a chemical to volatilize from water or soil surfaces and undergo atmospheric transport is determined by its vapor pressure and Henry's Law constant. For the analogue compound 3-(nonyloxy)propylamine, the predicted Henry's Law constant is 2.04e-5 atm-m³/mol, and the vapor pressure is predicted to be 4.43e-3 mmHg. nih.gov These values suggest a low to moderate potential for volatilization from water and moist soil.

Once in the atmosphere, the fate of 1-Propanamine, 3-(isononyloxy)- would be governed by its reactivity with atmospheric oxidants, primarily the hydroxyl radical (OH). harvard.edunih.gov The atmospheric oxidation of amines generally proceeds via hydrogen abstraction, leading to the formation of alkyl or aminyl radicals, which are then further degraded. acs.org The atmospheric lifetime of such compounds is dependent on the concentration of OH radicals and the specific reaction rate constant. While a specific atmospheric half-life for 1-Propanamine, 3-(isononyloxy)- is not available, the reactivity of the amine and alkyl ether moieties suggests it would be subject to atmospheric degradation.

Environmental Persistence and Degradation Pathways

The persistence of a chemical in the environment is determined by its susceptibility to both biological and abiotic degradation processes.

Biodegradation in Aqueous and Soil Environments (e.g., Screening and Simulation Tests)

Specific biodegradation screening and simulation test data for 1-Propanamine, 3-(isononyloxy)- are not publicly available. However, studies on related long-chain alkylamines and ether amines provide insights into its likely biodegradability. Long-chain alkylamines are generally considered to be readily biodegradable. nih.gov For instance, a Pseudomonas sp. has been shown to degrade primary alkylamines by cleaving the C-N bond, utilizing the alkyl chain as a carbon and energy source. nih.gov Similarly, ethoxylated fatty amines have been shown to undergo rapid mineralization, initiated by the oxidation of the alkyl chain. henrys-law.org

The presence of the ether linkage may influence the rate and pathway of biodegradation. Some aliphatic ethers have been shown to be biodegradable, with degradation proceeding via oxidation of the alkyl chain. nih.gov Given that structurally related primary fatty amine ethoxylates are readily biodegradable, it is plausible that 1-Propanamine, 3-(isononyloxy)- would also be susceptible to biodegradation in aqueous and soil environments. europa.eu

Abiotic Degradation Processes (e.g., Hydrolysis, Phototransformation in Air and Water)

Hydrolysis: The ether linkage in 1-Propanamine, 3-(isononyloxy)- is generally stable to hydrolysis under typical environmental pH conditions (pH 4-9). Cleavage of ether bonds typically requires strong acidic conditions that are not found in the natural environment. europa.eu Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound.